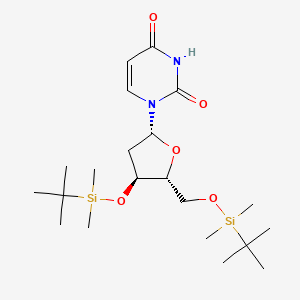
3',5'-Bis-O-(tert-butyldimethylsilyl)-2'-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally derived from uridine, a naturally occurring nucleoside, but modified with tert-butyldimethylsilyl groups at the 3’ and 5’ positions. This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine typically involves the protection of the hydroxyl groups of 2’-deoxyuridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere conditions to prevent moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, purification steps, and ensuring compliance with industrial safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine can undergo various chemical reactions, including:
Deprotection: Removal of the tert-butyldimethylsilyl groups using fluoride ions (e.g., tetrabutylammonium fluoride).
Substitution: Nucleophilic substitution reactions at the uracil base.
Oxidation and Reduction: Potential modifications at the nucleoside base or sugar moiety.
Common Reagents and Conditions
Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Deprotected Nucleoside: 2’-deoxyuridine.
Substituted Derivatives: Depending on the nucleophile used, various substituted uridine analogs.
Aplicaciones Científicas De Investigación
3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine is utilized in several research areas:
Medicinal Chemistry: As an intermediate in the synthesis of antiviral and anticancer agents.
Molecular Biology: Used in the study of nucleic acid interactions and modifications.
Proteomics: Employed in the development of labeled nucleosides for tracking and analyzing protein-nucleic acid interactions.
Mecanismo De Acción
The mechanism of action of 3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine is primarily related to its role as a nucleoside analog. It can be incorporated into nucleic acids, potentially disrupting normal cellular processes. The tert-butyldimethylsilyl groups provide steric protection, allowing selective reactions at other positions of the molecule.
Comparación Con Compuestos Similares
Similar Compounds
3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine: Similar structure but with a thymine base instead of uracil.
3’,5’-Bis-O-(tert-butyldimethylsilyl)cytidine: Similar structure but with a cytosine base.
3’,5’-Bis-O-(tert-butyldimethylsilyl)adenosine: Similar structure but with an adenine base.
Uniqueness
3’,5’-Bis-O-(tert-butyldimethylsilyl)-2’-deoxyuridine is unique due to its specific uracil base and the protective tert-butyldimethylsilyl groups, which make it particularly useful in selective nucleoside modifications and as an intermediate in the synthesis of more complex molecules.
Propiedades
Fórmula molecular |
C21H40N2O5Si2 |
|---|---|
Peso molecular |
456.7 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H40N2O5Si2/c1-20(2,3)29(7,8)26-14-16-15(28-30(9,10)21(4,5)6)13-18(27-16)23-12-11-17(24)22-19(23)25/h11-12,15-16,18H,13-14H2,1-10H3,(H,22,24,25)/t15-,16+,18+/m0/s1 |
Clave InChI |
DKEAALKCPSPQCU-LZLYRXPVSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


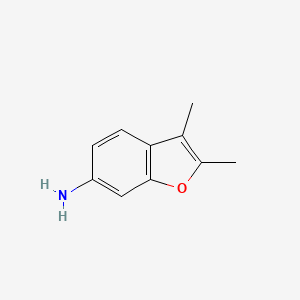
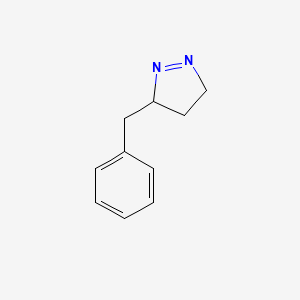
![4-(Benzyloxy)-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12864401.png)
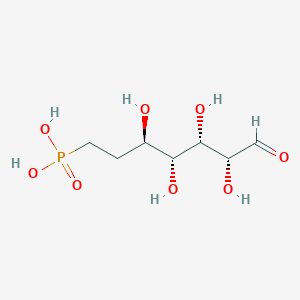
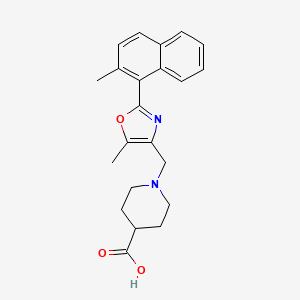
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one](/img/structure/B12864410.png)
![1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B12864423.png)
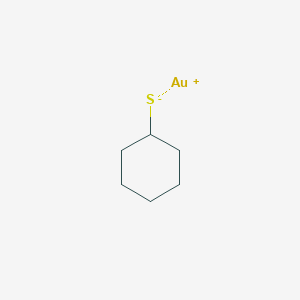

![7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12864442.png)
![2-Bromo-6-fluoro-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B12864445.png)
![5-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12864450.png)
![4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12864462.png)

